molecular formula C57H92N10O13 B12741144 Cyclo(L-alanyl-(2S)-2-piperidinecarbonyl-N-methyl-L-valyl-L-valyl-N-methyl-L-alpha-aspartyl-N-methyl-L-isoleucyl-N-methyl-L-isoleucylglycyl-N-methyl-L-valyl-O-methyl-L-tyrosyl) CAS No. 159105-12-1

Cyclo(L-alanyl-(2S)-2-piperidinecarbonyl-N-methyl-L-valyl-L-valyl-N-methyl-L-alpha-aspartyl-N-methyl-L-isoleucyl-N-methyl-L-isoleucylglycyl-N-methyl-L-valyl-O-methyl-L-tyrosyl)

Cat. No.: B12741144
CAS No.: 159105-12-1
M. Wt: 1125.4 g/mol
InChI Key: VDCLCAXYTCLVQY-YGESTRDJSA-N
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Description

Cyclo(L-alanyl-(2S)-2-piperidinecarbonyl-N-methyl-L-valyl-L-valyl-N-methyl-L-alpha-aspartyl-N-methyl-L-isoleucyl-N-methyl-L-isoleucylglycyl-N-methyl-L-valyl-O-methyl-L-tyrosyl) is a complex cyclic peptide. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(L-alanyl-(2S)-2-piperidinecarbonyl-N-methyl-L-valyl-L-valyl-N-methyl-L-alpha-aspartyl-N-methyl-L-isoleucyl-N-methyl-L-isoleucylglycyl-N-methyl-L-valyl-O-methyl-L-tyrosyl) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.

    Deprotection Steps: Removing protecting groups from amino acids to allow for subsequent coupling.

    Cyclization: Forming the cyclic structure by linking the N-terminus and C-terminus of the linear peptide.

Industrial Production Methods

Industrial production of such cyclic peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclo(L-alanyl-(2S)-2-piperidinecarbonyl-N-methyl-L-valyl-L-valyl-N-methyl-L-alpha-aspartyl-N-methyl-L-isoleucyl-N-methyl-L-isoleucylglycyl-N-methyl-L-valyl-O-methyl-L-tyrosyl) can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen, typically using reducing agents like sodium borohydride.

    Substitution: Replacement of functional groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under mild conditions.

    Reduction: Sodium borohydride, in an aqueous or alcoholic medium.

    Substitution: Alkyl halides, under basic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the peptide and the reaction conditions used.

Scientific Research Applications

Cyclo(L-alanyl-(2S)-2-piperidinecarbonyl-N-methyl-L-valyl-L-valyl-N-methyl-L-alpha-aspartyl-N-methyl-L-isoleucyl-N-methyl-L-isoleucylglycyl-N-methyl-L-valyl-O-methyl-L-tyrosyl) has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and cyclization.

    Biology: Investigated for its potential as a stable peptide with biological activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism by which Cyclo(L-alanyl-(2S)-2-piperidinecarbonyl-N-methyl-L-valyl-L-valyl-N-methyl-L-alpha-aspartyl-N-methyl-L-isoleucyl-N-methyl-L-isoleucylglycyl-N-methyl-L-valyl-O-methyl-L-tyrosyl) exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The cyclic structure enhances its binding affinity and stability, allowing it to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(L-alanyl-glycine): A simpler cyclic dipeptide used in similar research applications.

    Cyclo(L-alanyl-L-glutamine): Known for its therapeutic applications in medicine.

    Cyclo(L-alanyl-L-alanine): Studied for its stability and solubility properties.

Uniqueness

Cyclo(L-alanyl-(2S)-2-piperidinecarbonyl-N-methyl-L-valyl-L-valyl-N-methyl-L-alpha-aspartyl-N-methyl-L-isoleucyl-N-methyl-L-isoleucylglycyl-N-methyl-L-valyl-O-methyl-L-tyrosyl) stands out due to its complex structure, which provides enhanced stability and potential for diverse biological activities compared to simpler cyclic peptides.

Properties

CAS No.

159105-12-1

Molecular Formula

C57H92N10O13

Molecular Weight

1125.4 g/mol

IUPAC Name

2-[(3R,6S,9S,15S,18S,21S,24S,27S)-15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid

InChI

InChI=1S/C57H92N10O13/c1-18-34(9)47-50(72)58-30-42(68)63(13)45(32(5)6)51(73)60-39(28-37-23-25-38(80-17)26-24-37)49(71)59-36(11)53(75)67-27-21-20-22-40(67)54(76)64(14)46(33(7)8)52(74)61-44(31(3)4)56(78)62(12)41(29-43(69)70)55(77)66(16)48(35(10)19-2)57(79)65(47)15/h23-26,31-36,39-41,44-48H,18-22,27-30H2,1-17H3,(H,58,72)(H,59,71)(H,60,73)(H,61,74)(H,69,70)/t34?,35?,36-,39+,40?,41+,44+,45+,46+,47+,48+/m1/s1

InChI Key

VDCLCAXYTCLVQY-YGESTRDJSA-N

Isomeric SMILES

CCC(C)[C@H]1C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2CCCCC2C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C

Origin of Product

United States

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